2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one
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Overview
Description
2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its diverse biological activities, including protein kinase inhibition and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one typically involves the following steps :
Starting Materials: Ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives.
Ammonia Treatment: The starting materials are treated with ammonia to form 2-(4-aminopyrimidin-5-yl)acetamides.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles.
Cyclization Reactions: Formation of the pyrrolopyrimidine ring system through cyclization of intermediate compounds.
Common Reagents and Conditions
Ammonia: Used for the initial formation of acetamides.
Potassium Carbonate: Employed in basic conditions for cyclization.
Hydrochloric Acid: Utilized in acidic conditions for cyclization.
Major Products
The major product of these reactions is the target compound itself, this compound, along with various substituted derivatives depending on the nucleophiles used in substitution reactions .
Scientific Research Applications
2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with molecular targets such as protein kinases. It acts as an inhibitor by binding to the active site of the kinase, thereby preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one: A closely related compound with similar biological activities.
Pyrido[2,3-d]pyrimidine derivatives: Another class of compounds with comparable structures and functions.
Uniqueness
2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain molecular targets, such as CDKs .
Properties
Molecular Formula |
C6H5ClN4O |
---|---|
Molecular Weight |
184.58 g/mol |
IUPAC Name |
2-amino-4-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C6H5ClN4O/c7-4-2-1-3(12)9-5(2)11-6(8)10-4/h1H2,(H3,8,9,10,11,12) |
InChI Key |
QSBSYCIZIFWVLX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NC1=O)N=C(N=C2Cl)N |
Origin of Product |
United States |
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